Cas no 2680706-22-1 (benzyl N-1-(3-cyanophenyl)ethyl-N-methylcarbamate)

benzyl N-1-(3-cyanophenyl)ethyl-N-methylcarbamate 化学的及び物理的性質
名前と識別子
-
- 2680706-22-1
- benzyl N-[1-(3-cyanophenyl)ethyl]-N-methylcarbamate
- EN300-28289123
- benzyl N-1-(3-cyanophenyl)ethyl-N-methylcarbamate
-
- インチ: 1S/C18H18N2O2/c1-14(17-10-6-9-16(11-17)12-19)20(2)18(21)22-13-15-7-4-3-5-8-15/h3-11,14H,13H2,1-2H3
- InChIKey: LCSFEFLZIFJIRG-UHFFFAOYSA-N
- ほほえんだ: O(CC1C=CC=CC=1)C(N(C)C(C)C1C=CC=C(C#N)C=1)=O
計算された属性
- せいみつぶんしりょう: 294.136827821g/mol
- どういたいしつりょう: 294.136827821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 409
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 53.3Ų
benzyl N-1-(3-cyanophenyl)ethyl-N-methylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28289123-0.05g |
benzyl N-[1-(3-cyanophenyl)ethyl]-N-methylcarbamate |
2680706-22-1 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
Enamine | EN300-28289123-5g |
benzyl N-[1-(3-cyanophenyl)ethyl]-N-methylcarbamate |
2680706-22-1 | 5g |
$3520.0 | 2023-09-08 | ||
Enamine | EN300-28289123-0.1g |
benzyl N-[1-(3-cyanophenyl)ethyl]-N-methylcarbamate |
2680706-22-1 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
Enamine | EN300-28289123-10.0g |
benzyl N-[1-(3-cyanophenyl)ethyl]-N-methylcarbamate |
2680706-22-1 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
Enamine | EN300-28289123-0.25g |
benzyl N-[1-(3-cyanophenyl)ethyl]-N-methylcarbamate |
2680706-22-1 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
Enamine | EN300-28289123-1.0g |
benzyl N-[1-(3-cyanophenyl)ethyl]-N-methylcarbamate |
2680706-22-1 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
Enamine | EN300-28289123-2.5g |
benzyl N-[1-(3-cyanophenyl)ethyl]-N-methylcarbamate |
2680706-22-1 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
Enamine | EN300-28289123-5.0g |
benzyl N-[1-(3-cyanophenyl)ethyl]-N-methylcarbamate |
2680706-22-1 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
Enamine | EN300-28289123-0.5g |
benzyl N-[1-(3-cyanophenyl)ethyl]-N-methylcarbamate |
2680706-22-1 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
Enamine | EN300-28289123-1g |
benzyl N-[1-(3-cyanophenyl)ethyl]-N-methylcarbamate |
2680706-22-1 | 1g |
$1214.0 | 2023-09-08 |
benzyl N-1-(3-cyanophenyl)ethyl-N-methylcarbamate 関連文献
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benzyl N-1-(3-cyanophenyl)ethyl-N-methylcarbamateに関する追加情報
Benzoylethylmethylcarbamate: A Comprehensive Overview
Benzyl N-1-(3-cyanophenyl)ethyl-N-methylcarbamate (CAS No. 2680706-22-1) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, often referred to as benzoylethylmethylcarbamate, has garnered attention due to its unique structural properties and potential applications in drug development and agrochemicals. In this article, we delve into the latest research findings, structural insights, and practical implications of this compound.
The molecular structure of benzoylethylmethylcarbamate is characterized by a benzene ring attached to an ethyl group, which is further connected to a methyl-substituted carbamate moiety. The presence of a cyano group on the phenyl ring introduces electronic effects that influence the compound's reactivity and biological activity. Recent studies have highlighted the importance of such structural features in modulating the compound's interaction with biological targets, such as enzymes and receptors.
One of the most promising applications of benzoylethylmethylcarbamate lies in its potential as a lead compound for drug discovery. Researchers have explored its ability to inhibit key enzymes involved in various disease pathways, including cancer and neurodegenerative disorders. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that benzoylethylmethylcarbamate exhibits selective inhibition of histone deacetylases (HDACs), which are implicated in cancer progression. This finding underscores the compound's potential as a therapeutic agent in oncology.
In addition to its pharmacological applications, benzoylethylmethylcarbamate has shown promise in agrochemical research. Its ability to act as a herbicide or insecticide has been investigated in several studies. A recent report in *Pest Management Science* revealed that the compound demonstrates effective control over agricultural pests without causing significant harm to non-target species. This dual functionality makes benzoylethylmethylcarbamate a versatile candidate for sustainable agricultural practices.
The synthesis of benzoylethylmethylcarbamate involves a multi-step process that typically begins with the preparation of intermediates such as benzoyl chloride and methylamine derivatives. Advanced synthetic techniques, including Suzuki coupling and nucleophilic substitution reactions, have been employed to optimize the yield and purity of the final product. These methods not only enhance the efficiency of synthesis but also pave the way for large-scale production, which is crucial for industrial applications.
From an environmental perspective, understanding the degradation pathways of benzoylethylmethylcarbamate is essential for assessing its ecological impact. Recent studies have focused on its biodegradation under various environmental conditions, such as soil and aquatic systems. Results indicate that the compound undergoes rapid microbial degradation, reducing its persistence in the environment. This finding aligns with global efforts to develop eco-friendly chemicals that minimize ecological disruption.
In conclusion, benzoylethylmethylcarbamate (CAS No. 2680706-22-1) stands out as a multifaceted compound with diverse applications across multiple industries. Its unique chemical structure, coupled with recent advancements in synthesis and application studies, positions it as a valuable asset in modern chemistry and pharmacology. As research continues to uncover new insights into its properties and potential uses, benzoylethylmethylcarbamate is poised to play an increasingly important role in addressing pressing challenges in healthcare and agriculture.
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